Indole-2-acetic acid
Overview
Description
Indole-2-acetic acid is a natural product found in Streptomyces and Streptomyces fradiae with data available.
Scientific Research Applications
Plant Growth and Biofertilizers
Mohite (2013) discussed the role of IAA-producing bacteria in stimulating plant growth, emphasizing its potential as a biofertilizer. The study involved isolating and characterizing IAA-producing bacteria from rhizospheric soil and evaluating their effect on plant growth through pot assays, suggesting their effectiveness as biofertilizer inoculants (Mohite, 2013).
Reproductive Development in Plants
Zhao et al. (2013) identified a gene in rice, crucial for anther dehiscence, pollen fertility, and seed initiation, which is involved in the catabolism of IAA. This study highlights the importance of IAA in plant reproductive development and its homeostasis (Zhao et al., 2013).
Auxin Biosynthesis Pathway
Zhao (2012) detailed the auxin biosynthesis pathway in plants, demonstrating how tryptophan is converted to IAA. This process plays a critical role in plant developmental processes, indicating the fundamental role of IAA in plant growth and development (Zhao, 2012).
Plant-Microbe Interactions
Duca et al. (2014) reviewed the role of IAA in plant-microbe interactions, including both phytostimulation and phytopathogenesis. The study emphasizes the diverse roles of IAA in bacterial physiology and its impact on plant development (Duca et al., 2014).
IAA Photodegradation and Medical Applications
Leasure et al. (2013) explored the enhancement of IAA photodegradation by vitamin B6. Their findings have implications for both plant culture media and potential medical applications, such as photodynamic therapy for acne vulgaris and certain tumors (Leasure et al., 2013).
Biopolymeric Hydrogels for Medical Applications
Chitra et al. (2017) synthesized IAA/diol based pH-sensitive biopolymeric hydrogels with potential for antibacterial, antifungal, and antioxidant applications. These hydrogels, recommended for medical applications, demonstrate the versatility of IAA in various fields (Chitra et al., 2017).
Electrochemical Analysis in Plant Research
Sun et al. (2015) developed a method for the simultaneous electrochemical determination of IAA and salicylic acid in pea roots. This approach aids in understanding the interaction of these phytohormones in plants (Sun et al., 2015).
Mechanism of Action
Target of Action
Indole-2-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants . It binds with high affinity to multiple receptors, making it a valuable tool for treatment and the development of new useful derivatives .
Mode of Action
IAA enters the cell through auxin-influx carriers and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction with its targets leads to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes .
Biochemical Pathways
IAA can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole . The characteristics and pathways for indole degradation have been investigated for a century, and the functional genes for indole aerobic degradation have also been uncovered recently .
Pharmacokinetics
It is known that indole derivatives are fast and nearly completely absorbed . The concentrations of IAA in tumor, plasma, and liver were 306 ± 64, 885 ± 93, and 675 ± 46 μ m, respectively .
Result of Action
IAA plays a significant role in plant growth and development . It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . It has been found to have an effect on plant growth, such as promoting root growth after germination, influencing flowering time, and regulating plant sugar metabolism .
Action Environment
The action of IAA is influenced by environmental factors. For instance, certain bacteria known to beneficially influence plant growth and development can lead to higher IAA production through both tryptophan-dependent and -independent pathways . This suggests that the environment, particularly the presence of certain bacteria, can influence the action, efficacy, and stability of IAA .
Safety and Hazards
IAA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Future Directions
Indole-based compounds, such as IAA, are commonly used as plant growth regulators in agricultural settings . Recent research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . Indole acetic acid is known to speed up the root initiation on vegetative growth and propagation .
Properties
IUPAC Name |
2-(1H-indol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBEBWGSGFROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402511 | |
Record name | INDOLE-2-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32588-36-6 | |
Record name | INDOLE-2-ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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